Pharmacopeial Impurity Acceptance Limit: OLM-Cl ≤ 0.1% in Olmesartan Medoxomil API
The target compound, designated as OLM-Cl impurity in olmesartan medoxomil, is specifically controlled to ≤0.1% area by HPLC in the final active pharmaceutical ingredient (API) [1]. This quantitative acceptance criterion is unique to this specific chlorinated dioxolanone; non-halogenated analogs such as 4,5-dimethyl-1,3-dioxolan-2-one are not listed as specified impurities in the USP/EP monographs and thus cannot be employed for regulatory submission testing.
| Evidence Dimension | Acceptance limit in olmesartan medoxomil API |
|---|---|
| Target Compound Data | ≤0.1% area by HPLC |
| Comparator Or Baseline | 4,5-Dimethyl-1,3-dioxolan-2-one (CAS 4437-70-1): not specified as an olmesartan impurity; no pharmacopeial limit exists |
| Quantified Difference | Qualitative: listed vs. not listed as a specified impurity |
| Conditions | HPLC analysis per USP/EP olmesartan medoxomil monograph |
Why This Matters
Procurement of the exact impurity reference standard is mandatory for ANDA submission; use of an incorrect analog would result in method validation failure and regulatory rejection.
- [1] Patent US20060205973A1. Olmesartan medoxomil with reduced levels of impurities, claiming OLM-Cl impurity content <0.1%. https://patents.justia.com/patent/20060205973 View Source
